Compound Description: JNJ 54166060 is a potent and orally bioavailable P2X7 antagonist. Studies have shown its efficacy in rat models, demonstrating an ED50 of 2.3 mg/kg []. Additionally, it displays a favorable pharmacokinetic profile with low-moderate clearance in preclinical species []. Notably, JNJ 54166060 exhibits regioselective inhibition of midazolam CYP3A metabolism [].
Compound Description: Compound 29 is a P2X7 antagonist characterized by its potent receptor occupancy at low doses in rat models, exhibiting an ED50 of 0.06 mg/kg []. It showcases the incorporation of a chiral center within its structure [].
Relevance: Though Compound 29 differs from the target compound by incorporating a [, , ]triazolo[4,5-c]pyridine moiety instead of an imidazo[4,5-c]pyridine, the presence of similar substituents and shared tetrahydropyridine ring system highlights a degree of structural similarity with the target compound. Understanding the structure-activity relationships within this class of compounds, particularly those with variations in the heterocyclic core, can provide valuable insights for drug design.
Compound Description: Identified as a potential clinical candidate, Compound 35 demonstrates potent P2X7 receptor occupancy in rat models with an ED50 of 0.07 mg/kg []. It exhibits favorable solubility and good tolerability in preclinical species, supporting its advancement to phase I clinical trials for mood disorders [].
Relevance: Similar to Compound 29, Compound 35 shares the tetrahydropyridine ring system and comparable substituents with the target compound, but incorporates the [, , ]triazolo[4,5-c]pyridine moiety. The structural similarities and contrasting heterocyclic cores between Compound 35 and the target compound provide a basis for investigating the impact of these variations on P2X7 antagonism and other biological activities.
Compound Description: SB-772077-B acts as a novel aminofurazan-based Rho kinase inhibitor, effectively decreasing pulmonary and systemic arterial pressures while increasing cardiac output []. It exhibits superior potency compared to other Rho kinase inhibitors, including Y-27632 and fasudil, in reducing arterial pressures []. SB-772077-B has demonstrated potential in preclinical studies for the treatment of pulmonary hypertension, highlighting its ability to attenuate pulmonary arterial pressure increases [].
Compound Description: TA-606, a prodrug-type angiotensin II (Ang II) AT1-receptor antagonist, effectively inhibits Ang II-induced pressor response in dog models []. It shows higher potency compared to losartan, another AT1-receptor antagonist []. Notably, TA-606 rapidly converts to its active form, 606A, after oral administration [].
Compound Description: 606A, the active metabolite of TA-606, acts as a novel AT1-receptor antagonist, exhibiting significant hypotensive effects in spontaneously hypertensive rat models []. In addition to blood pressure reduction, 606A demonstrates protective effects against cardiac hypertrophy, improves renal function, and enhances endothelium-dependent relaxation in the aorta [].
Compound Description: Losartan, a widely used angiotensin II receptor antagonist, functions as a prodrug that requires metabolic activation []. It has demonstrated cardioprotective effects against myocardial ischemia-reperfusion injury, primarily mediated through the stimulation of AT2 receptors and the kallikrein-kinin system [].
Compound Description: EXP3174, an active metabolite of losartan, exhibits orthostatic hypotensive effects in rat models []. This effect on blood pressure regulation distinguishes it from 606A, which doesn't induce orthostatic hypotension [].
Compound Description: CV-11974 selectively blocks the angiotensin II type 1 (AT1) receptor, effectively inhibiting the suppressive effect of angiotensin II on cytokine-induced nitric oxide production in vascular smooth muscle cells [].
Compound Description: PD123,319 is a selective angiotensin II type 2 (AT2) receptor antagonist, often used to discern the roles of AT1 and AT2 receptors in various physiological processes [, ].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.